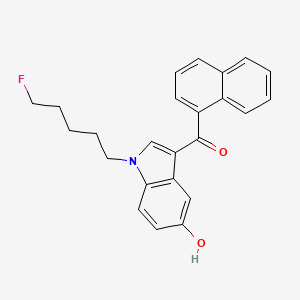

AM2201 5-hydroxyindole metabolite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

AM2201 is a potent synthetic cannabinoid (CB) with Ki values of 1.0 and 2.6 nM for the central CB1 and peripheral CB2 receptors, respectively. AM2201 5-hydroxyindole metabolite is an expected major phase I metabolite of AM2201, based on the known metabolism of similar compounds. The biological properties of this compound are not known. This product is intended for forensic applications.

Applications De Recherche Scientifique

1. Advances in Nenitzescu 5-Hydroxyindole Synthesis

Recent literature highlights the significance of the Nenitzescu reaction in 5-hydroxyindole synthesis, which is an important component of many biologically active compounds and advanced material applications. The reaction's utility extends to forming various structurally diverse compounds with potential biological properties, showing the versatility of 5-hydroxyindole moieties in scientific research (Dumitrascu & Ilies, 2020).

2. Serotonin Metabolite 5-HIAA and Antisocial Behavior

A meta-analysis investigating the relationship between the serotonin metabolite 5-HIAA and antisocial behavior has revealed lowered cerebrospinal fluid 5-HIAA in antisocial groups compared to non-antisocial groups. This finding indicates a potential neurochemical underpinning of antisocial behavior, contributing to our understanding of the role of serotonin metabolites like 5-HIAA in complex behavioral patterns (Moore, Scarpa, & Raine, 2002).

3. 5-HIAA Concentration in Schizophrenia

A meta-analysis focused on the concentration of 5-HIAA in schizophrenia revealed no significant differences between schizophrenic patients and normal subjects, suggesting that disturbances in serotonergic turnover may not contribute significantly to the etiology of schizophrenia. This insight adds to our understanding of the complex neurochemical interactions involved in schizophrenia (Tuckwell & Koziol, 1996).

4. Serotonin and Alzheimer's Disease

Research has indicated serious impairment of the serotoninergic system in patients with Alzheimer's disease, with decreased levels of the serotonin metabolite 5-HIAA being linked to aggressive behavior. However, treatments targeting the serotonin deficit have so far been generally disappointing. This highlights the complex nature of neurodegenerative diseases and the challenges involved in addressing neurotransmitter abnormalities (Whitford, 1986).

5. Impact on Blood Pressure Regulation

5-Hydroxytryptamine (5-HT; serotonin) has been implicated in the control and modification of blood pressure. Although the neural effects of 5-HT are well understood, its role in systemic blood pressure control is less clear. Research in this area is crucial, given the involvement of 5-HT in conditions like circulatory shock, orthostatic hypotension, serotonin syndrome, and hypertension (Watts, Morrison, Davis, & Barman, 2012).

Propriétés

Nom du produit |

AM2201 5-hydroxyindole metabolite |

|---|---|

Formule moléculaire |

C24H22FNO2 |

Poids moléculaire |

375.4 |

Nom IUPAC |

[1-(5-fluoropentyl)-5-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |

InChI |

InChI=1S/C24H22FNO2/c25-13-4-1-5-14-26-16-22(21-15-18(27)11-12-23(21)26)24(28)20-10-6-8-17-7-2-3-9-19(17)20/h2-3,6-12,15-16,27H,1,4-5,13-14H2 |

Clé InChI |

OLTHGHIBQIQLMQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=C(C=C4)O)CCCCCF |

Synonymes |

(1-(5-fluoropentyl)-5-hydroxy-1H-indol-3-yl)(naphthalen-1-yl)methanone |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.